2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)propanamide
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Overview
Description
2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)propanamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a sulfonyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Sulfonyl Group: This step often involves the use of sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Amide Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the amide can be reduced to an amine under reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl compounds.
Scientific Research Applications
2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The amide linkage can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group and the pyrrolidine ring makes it particularly interesting for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-7(2)13-6-5-9(11(13)15)12-10(14)8(3)18(4,16)17/h7-9H,5-6H2,1-4H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZXDYCQCRNDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)NC(=O)C(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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